Ulcer Healing Potency vs. L-Glutamine
In a direct comparative study using an acetic acid-induced ulcer model in rats, Aluminum N-acetyl-L-glutamine (1,000 mg/kg × 2/day, p.o.) demonstrated significantly superior ulcer healing compared to an identical dose of L-glutamine, the non-complexed parent molecule [1].
| Evidence Dimension | Inhibition of ulcer index after 14-day treatment |
|---|---|
| Target Compound Data | 37% inhibition of ulcer index; 100% inhibition of perforation |
| Comparator Or Baseline | L-glutamine (dose-matched at 1,000 mg/kg × 2/day, p.o.). |
| Quantified Difference | Effects were described as 'far more potent' than L-glutamine, with marked increases in mucosal hexosamine, sialic acid, and uronic acid levels not observed to the same extent with L-glutamine. |
| Conditions | Rat acetic acid ulcer model; 20% acetic acid (0.05 mL) injected into the subserosal layer; drug administered orally for 14 consecutive days. |
Why This Matters
This demonstrates that the aluminum complexation is essential for therapeutic potency, as it confers a gain of function in mucosal defense factor stimulation that the simple amino acid alone cannot achieve.
- [1] Ito, M. et al. Studies on defensive factors of experimental ulcers (2). Increasing action of aceglutamide aluminum on defensive factors in acetic acid ulcers of rats. Nihon Yakurigaku Zasshi, 1982, 79(4), 327-34. PMID: 7095654. View Source
